molecular formula C12H18BrClN2O B1487821 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220038-33-4

2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No.: B1487821
CAS No.: 1220038-33-4
M. Wt: 321.64 g/mol
InChI Key: CVRMWWRTKLWEBT-UHFFFAOYSA-N
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Description

Structural Representation

The molecular structure (Figure 1) comprises three key components:

  • 2-Bromopyridine core : A six-membered aromatic ring with nitrogen at position 1, bromine at position 2.
  • Ethoxy-piperidine side chain : A two-carbon ether bridge (-OCH2CH2-) linking the pyridine to a piperidine ring substituted at position 4.
  • Hydrochloride counterion : A chloride ion associated with the protonated piperidine nitrogen.

SMILES Notation :

C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl  

This notation explicitly defines connectivity and stereochemistry, confirming the absence of chiral centers in the parent molecule .

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

The compound is uniquely identified by CAS 1220038-33-4 , a permanent identifier assigned by the Chemical Abstracts Service (CAS) .

Molecular Formula

The molecular formula C₁₂H₁₈BrClN₂O denotes:

Element Quantity Contribution to Molecular Weight
C 12 144.12 g/mol
H 18 18.14 g/mol
Br 1 79.90 g/mol
Cl 1 35.45 g/mol
N 2 28.02 g/mol
O 1 16.00 g/mol
Total - 321.63 g/mol

The calculated molecular weight (321.63 g/mol) aligns with experimental values (321.64 g/mol) . Discrepancies (<0.03%) arise from isotopic variations in natural bromine and chlorine.

Properties

IUPAC Name

2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRMWWRTKLWEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-33-4
Record name Pyridine, 2-bromo-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₂H₁₈BrClN₂O
Molecular Weight: 277.64 g/mol
CAS Number: 1220038-33-4

The compound features a pyridine ring substituted with a bromine atom and a piperidine moiety, which enhances its biological activity. Its structural characteristics are crucial for its interaction with various biological targets.

Pharmacological Applications

  • Serotonin Receptor Modulation:
    • 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride has been identified as a selective ligand for serotonin receptors, particularly the 5-HT1F subtype. This interaction is vital for understanding its role in treating neurological disorders such as migraines and depression .
  • Potential in Neurological Disorders:
    • The compound's ability to activate specific serotonin receptor subtypes suggests therapeutic implications for conditions like migraines and neurodegenerative diseases. Research indicates that it may influence neuronal protein extravasation, which is relevant in neurodegenerative contexts .
  • Cancer Research:
    • There is emerging evidence that piperidine derivatives, including this compound, exhibit anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also have potential applications in oncology .

Case Study 1: Serotonin Receptor Interaction

A study demonstrated that this compound interacts selectively with the 5-HT1F receptor. This selectivity is crucial for developing targeted therapies for migraine treatment, as it minimizes side effects associated with non-selective serotonin receptor agonists.

Case Study 2: Anticancer Activity

In a comparative study of piperidine derivatives, researchers found that compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Bromo-6-methoxypyridineBromine at position 2, methoxy at position 6Lacks piperidine substitution
2-Chloro-6-(4-piperidinylmethoxy)pyridineChlorine instead of bromineMay exhibit different receptor binding profiles
2-Bromo-4-methoxypyridineBromine at position 2, methoxy at position 4Different regioselectivity affects biological activity

The variations in substituents among these compounds significantly influence their biological activities and pharmacological profiles.

Mechanism of Action

The mechanism by which 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

6-Bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine (Compound 23, )

Structural Differences :

  • The oxazolo[4,5-b]pyridine core replaces the pyridine ring.
  • A 2-(4-piperidinyl)ethyl group is directly attached to the oxazole ring instead of an ethoxy linkage.

Physicochemical Properties :

  • Molecular Weight : 310.2 g/mol (vs. ~335–350 g/mol estimated for the target compound).
  • Melting Point : 166°C (vs. likely lower for the target due to the absence of a fused oxazole ring).
  • Spectroscopy :
    • IR peaks at 1600 cm⁻¹ (C=N) and 3429 cm⁻¹ (NH) , absent in the target compound.
    • $^1$H NMR signals at δ 7.93 ppm (H7) and δ 8.59 ppm (H5) reflect the oxazole ring’s deshielding effects .

Functional Implications :

2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine Hydrochloride ()

Structural Differences :

  • A sulfur-containing (methylsulfanyl) group replaces the ethoxy linker.
  • The piperidine is attached at the 3-position instead of the 4-position.

Physicochemical Properties :

  • Molecular Weight : ~350–360 g/mol (estimated).
  • Solubility : Higher lipophilicity due to the sulfur atom, contrasting with the ethoxy group’s polarity.

Functional Implications :

  • Sulfur’s electron-withdrawing nature may alter reactivity in cross-coupling reactions compared to the ethoxy group.

4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride ()

Structural Differences :

  • A partially saturated pyridine ring (tetrahydropyridine) replaces the fully aromatic pyridine.
  • No ethoxy-piperidine substituent.

Physicochemical Properties :

  • Molecular Weight : 203.5 g/mol (C₅H₉BrClN).
  • Reactivity : The saturated ring reduces aromatic stability, increasing susceptibility to oxidation or nucleophilic attack.

Functional Implications :

  • Useful in synthesizing piperidine derivatives but lacks the target compound’s substitution pattern for specific bioactivity.

Amiodarone Hydrochloride Derivatives ()

Structural Differences :

  • Complex benzofuran-iodine scaffolds vs. the simpler bromopyridine-piperidine system.
  • Diethylaminoethoxy groups instead of piperidinyl ethoxy.

Functional Implications :

  • Amiodarone’s iodine-rich structure enables thyroid receptor interactions, while the target compound’s bromine and piperidine may favor neurological targets .

Data Tables

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine·HCl C₁₂H₁₆BrN₂O·HCl ~335–350 Not reported Bromopyridine, ethoxy, piperidine
6-Bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine C₁₃H₁₆BrN₃O 310.2 166 Oxazole, bromopyridine
2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine·HCl C₁₁H₁₄BrN₂S·HCl ~350–360 Not reported Methylsulfanyl, piperidine
4-Bromo-1,2,3,6-tetrahydropyridine·HCl C₅H₉BrClN 203.5 Not reported Tetrahydropyridine

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) Mass Spec (m/z)
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine·HCl Not reported Expected peaks for ethoxy (δ 3.5–4.5) Not reported
6-Bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine 1600 (C=N), 3429 (NH) 7.93 (H7), 8.59 (H5) 310, 312 (MH⁺)
Methyl ester derivative () 1707 (C=O), 1603 (C=N) Complex aromatic and alkyl signals 392 (MH⁺)

Research Findings and Implications

  • Synthetic Utility : The target compound’s ethoxy-piperidine group enables modular derivatization for drug discovery, contrasting with oxazolo derivatives’ constrained reactivity .
  • Biological Relevance : Piperidine-containing analogs (e.g., amiodarone derivatives) highlight the importance of substituent position (3- vs. 4-piperidinyl) in pharmacokinetics .
  • Stability : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18BrClN2OC_{12}H_{18}BrClN_2O and a molecular weight of approximately 321.64 g/mol. Its structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with an ethoxy group linked to a piperidine moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1F subtype. This interaction suggests potential therapeutic applications in treating migraines and other neurological disorders, as activation of these receptors can influence pain pathways and neurogenic inflammation .

The compound may also affect neuronal protein extravasation, indicating possible implications in neurodegenerative diseases. Its mechanism involves modulating enzyme activities and receptor interactions, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-6-methoxypyridineBromine at position 2, methoxy at position 6Lacks piperidine substitution
2-Chloro-6-(4-piperidinylmethoxy)pyridineChlorine instead of bromineDifferent receptor binding profiles
2-Bromo-4-methoxypyridineBromine at position 2, methoxy at position 4Different regioselectivity affects activity
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridineEthoxy group instead of methoxyAlters lipophilicity and receptor dynamics

These compounds illustrate how variations in substituents can significantly influence biological activity and pharmacological properties.

Case Studies and Research Findings

  • Serotonin Receptor Binding Studies :
    • A study demonstrated that this compound has a selective binding profile towards the serotonin receptors, which is crucial for understanding its pharmacodynamics. The binding affinity was compared with other known ligands, showcasing its unique profile in medicinal chemistry.
  • Neuropharmacological Applications :
    • Research has indicated that compounds with similar structures exhibit neuroprotective effects. The piperidine moiety is often associated with psychoactive substances, suggesting that this compound may have applications in drug discovery for neurological conditions .
  • Antimicrobial Activity :
    • Although less explored, preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against certain bacterial strains. Further studies are needed to quantify this activity and explore its mechanisms .

Preparation Methods

Synthesis of the Pyridine Core: 2-Bromo-6-substituted Pyridine Precursors

The synthesis typically begins with the preparation of 2-bromo-6-substituted pyridine intermediates, which are crucial for subsequent functionalization.

  • Preparation of 2-Bromo-6-methylpyridine and its bromination:

    According to a Chinese patent (CN109879815B), 2-bromo-6-methylpyridine is brominated using liquid bromine in a dichloromethane/water mixed solvent system at low temperatures (10-20 °C) with controlled dropwise addition of bromine. The reaction proceeds to form a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine after heating at 40-60 °C for 8-12 hours. The molar ratio of 2-bromo-6-methylpyridine to bromine is maintained at 1:3 to optimize yield (21.9 g from 17.2 g starting material).

  • Subsequent Conversion to 2-Bromo-6-aldehyde Pyridine:

    The brominated mixture is then reacted with urotropin (hexamethylenetetramine) in ethanol, followed by acid hydrolysis to yield 2-bromo-6-aldehyde pyridine. This step is essential for introducing a reactive aldehyde group at the 6-position for further coupling reactions.

  • Synthesis of 2,6-Dibromopyridine:

    Another relevant intermediate, 2,6-dibromopyridine, can be synthesized by bromination of 2,6-dichloropyridine with bromide salts under reflux at 80-150 °C. This method yields 66-80% of the target dibromo product, which serves as a useful precursor for nucleophilic substitution or cross-coupling reactions.

Formation of the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve stability and solubility.

  • The free base 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) to precipitate the hydrochloride salt. This step is standard in pharmaceutical compound preparation to yield a crystalline, stable form suitable for further applications.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 2-Bromo-6-methylpyridine Liquid bromine, DCM/H2O, 10-20 °C, 8-12 h - Forms 2-bromo-6-bromomethylpyridine mixture
2 Brominated mixture Urotropin in ethanol, acid hydrolysis - Converts to 2-bromo-6-aldehyde pyridine
3 2,6-Dichloropyridine Bromide salt, reflux 80-150 °C 66-80 Produces 2,6-dibromopyridine
4 2-Bromo-6-halopyridine Pd-catalyst, ligand (XPhos/BINAP), base, toluene, 90-110 °C, inert atmosphere 39-90 Coupling with piperidinyl derivatives
5 Pyridine derivative with hydroxy or aldehyde Mitsunobu reaction with Boc-protected 4-piperidinemethanol, then deprotection - Ether formation with piperidinyl group
6 Free base compound Treatment with HCl - Formation of hydrochloride salt

Research Findings and Considerations

  • The bromination step requires careful temperature control to avoid over-bromination and side reactions. The molar ratio of bromine to substrate is critical (1:3) for optimal conversion.

  • Palladium-catalyzed coupling reactions provide high regioselectivity and good yields but require inert atmosphere and anhydrous conditions.

  • Mitsunobu alkylation offers a mild and selective route to introduce the piperidinyl group, especially beneficial when protecting groups are involved.

  • The hydrochloride salt formation enhances the compound's physicochemical properties, facilitating handling and storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the bromine atom on pyridine reacts with a piperidinyl-ethoxy intermediate. Key steps include using dichloromethane as a solvent and sodium hydroxide to deprotonate the hydroxyl group, followed by purification via recrystallization or column chromatography . Purity (>98%) is achieved by optimizing reaction time, temperature, and stoichiometric ratios of reagents. HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the structure, with characteristic shifts for the piperidine ring (δ 1.5–2.5 ppm for CH2_2 groups) and pyridine protons (δ 7.5–8.5 ppm). The ethoxy linker appears as a triplet near δ 3.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass data (e.g., [M+H]+^+ for C12_{12}H16_{16}BrN2_2O·HCl).
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=N/C=O) validate functional groups .

Q. How does the hydrochloride salt form influence solubility and stability during storage?

  • Methodology : The hydrochloride salt enhances water solubility due to ionic interactions. Stability studies recommend storage in airtight, light-resistant containers at 2–8°C under nitrogen to prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromopyridine moiety in cross-coupling reactions?

  • Methodology : The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions due to its electrophilic nature. DFT calculations can model transition states, while kinetic studies (e.g., varying catalysts like Pd(PPh3_3)4_4) reveal rate dependencies. Side reactions (e.g., dehalogenation) are minimized using ligand systems such as XPhos .

Q. How can conflicting data on biological activity be resolved when testing this compound in enzyme inhibition assays?

  • Methodology : Contradictions in IC50_{50} values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardize protocols using recombinant enzymes (e.g., kinase panels) and validate with positive controls (e.g., staurosporine). Dose-response curves (3–6 replicates) and statistical analysis (ANOVA) reduce variability .

Q. What strategies improve yield in multi-step syntheses involving the piperidinyl-ethoxy linker?

  • Methodology : Protecting group strategies (e.g., Boc for piperidine nitrogen) prevent side reactions. Optimize each step via DoE (Design of Experiments): for example, varying temperatures (25–80°C) and solvent polarity (THF vs. DMF) to maximize intermediates. Telescoping steps (e.g., in situ deprotection) reduces purification losses .

Q. How does the compound’s conformation impact its binding to G-protein-coupled receptors (GPCRs)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-receptor interactions. Key residues (e.g., Asp113 in β2_2-adrenergic receptors) form hydrogen bonds with the piperidine nitrogen. SAR studies modifying the ethoxy chain length or pyridine substituents refine binding affinity .

Data Analysis & Safety

Q. What analytical approaches address discrepancies in reported melting points or spectral data?

  • Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (e.g., HSQC, HMBC) for structural confirmation. Compare data with analogs (e.g., 4-bromo derivatives) to identify systematic errors .

Q. What safety protocols are critical when handling this compound in aqueous reactions?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) due to potential HCl release. Emergency response includes rinsing exposed skin with water (P305+P351+P338) and storing in locked cabinets (P405). Spills are neutralized with sodium bicarbonate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride

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